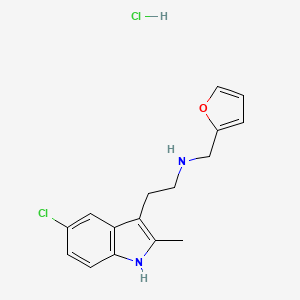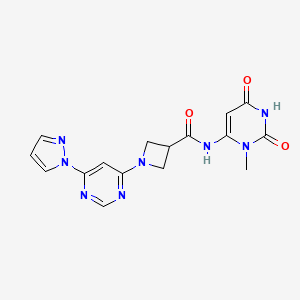
1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ETTU, and its chemical structure consists of a piperazine ring, a thiophene ring, and a tolyl group attached to a thiourea moiety. In
科学研究应用
ETTU has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, ETTU has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, ETTU has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, ETTU has been shown to have antiviral and antibacterial properties, making it a potential candidate for the development of new drugs.
作用机制
The mechanism of action of ETTU involves the inhibition of various enzymes and proteins that are involved in cell growth, proliferation, and survival. ETTU has been shown to inhibit the activity of tyrosine kinases, which play a critical role in cancer cell growth and proliferation. ETTU also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
ETTU has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, ETTU has been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. In neuroscience, ETTU has been shown to have neuroprotective effects, improve cognitive function, and reduce neuroinflammation. In infectious diseases, ETTU has been found to have antiviral and antibacterial properties, making it a potential candidate for the development of new drugs.
实验室实验的优点和局限性
ETTU has several advantages for lab experiments, including its high purity and availability in large quantities. It is also stable under various conditions, making it easy to handle and store. However, ETTU has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several future directions for research on ETTU, including its potential use in combination therapy for cancer treatment, its neuroprotective effects in the treatment of neurodegenerative diseases, and its potential as a broad-spectrum antiviral and antibacterial drug. Further studies are also needed to determine the optimal dosage and administration of ETTU and to evaluate its potential toxicity in vivo.
Conclusion:
In conclusion, ETTU is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce ETTU in large quantities, making it readily available for scientific research. ETTU has been shown to have various biochemical and physiological effects, depending on the specific application. Further studies are needed to determine the optimal dosage and administration of ETTU and to evaluate its potential toxicity in vivo.
合成方法
The synthesis of ETTU involves the reaction of 4-ethylpiperazine with 2-bromothiophene, followed by the addition of o-tolyl isothiocyanate. The resulting product is purified using column chromatography to obtain ETTU in high yield and purity. This synthesis method has been optimized to produce ETTU in large quantities, making it readily available for scientific research.
属性
IUPAC Name |
1-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4S2/c1-4-24-11-13-25(14-12-24)20(19-10-7-15-27-19)17(3)22-21(26)23-18-9-6-5-8-16(18)2/h5-10,15,17,20H,4,11-14H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUVWHFEQQYYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[4-(aminomethyl)-2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2897964.png)
![2-(6,8-dimethyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2897965.png)

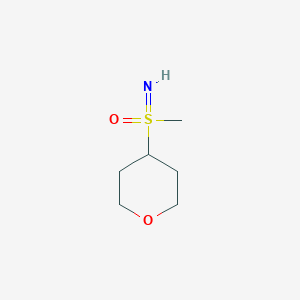
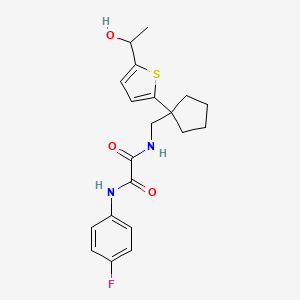
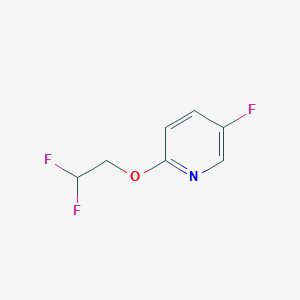
![1-allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2897973.png)
![1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2897975.png)
![N-{4-[1-(4-methylbenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2897978.png)

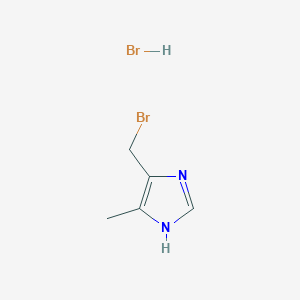
![5-tert-butyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2897983.png)
